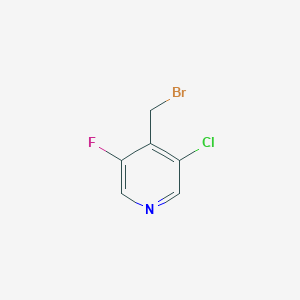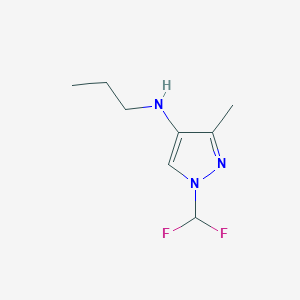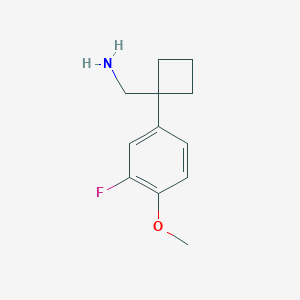
1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine is an organic compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol. This compound is characterized by the presence of a cyclobutane ring attached to a methanamine group, with a 3-fluoro-4-methoxyphenyl substituent. It is a useful research chemical and is often employed as a building block in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine typically involves multiple steps. One common method starts with the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclobutanone in the presence of a base to form an intermediate. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amines under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with various enzymes and receptors, influencing biological processes. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluor-4-methoxyphenyl)cyclobutanmethanamin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-(3-Fluor-4-methoxyphenyl)cyclobutanamin: Diese Verbindung fehlt die Methanamingruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
1-(3-Fluor-4-methoxyphenyl)cyclobutylmethanol: Das Vorhandensein einer Hydroxylgruppe anstelle einer Methanamingruppe kann zu unterschiedlicher Reaktivität und Anwendung führen.
1-(3-Fluor-4-methoxyphenyl)cyclobutylamin: Diese Verbindung hat eine primäre Amingruppe, die ihr chemisches Verhalten und ihre biologische Aktivität beeinflussen kann.
Die Einzigartigkeit von 1-(3-Fluor-4-methoxyphenyl)cyclobutanmethanamin liegt in seiner spezifischen Struktur, die die Eigenschaften eines Cyclobutanrings, einer Methanamingruppe und eines 3-Fluor-4-methoxyphenyl-Substituenten kombiniert, was es zu einer vielseitigen und wertvollen Verbindung in verschiedenen Forschungsbereichen macht.
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
[1-(3-fluoro-4-methoxyphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H16FNO/c1-15-11-4-3-9(7-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6,8,14H2,1H3 |
InChI-Schlüssel |
KQUWMNYJFDJALS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CCC2)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737378.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737380.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737391.png)
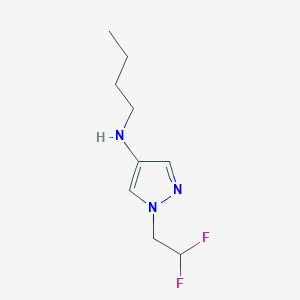
![ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11737400.png)
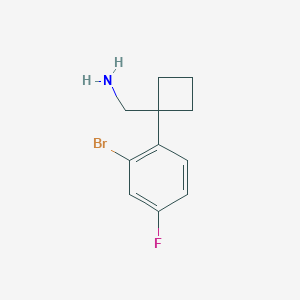
![N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737408.png)
![ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate](/img/structure/B11737412.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737413.png)
![N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B11737417.png)
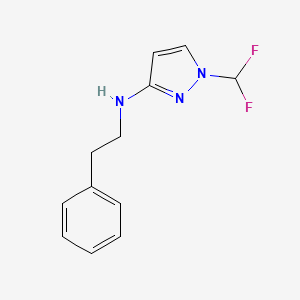
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737429.png)
